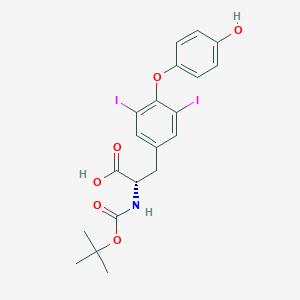

Boc-3,5-diiodo-L-thyronine

Overview

Description

Boc-3,5-diiodo-L-thyronine is a derivative of the thyroid hormone metabolite 3,5-diiodo-L-thyronine This compound is characterized by the presence of two iodine atoms at positions 3 and 5 on the inner ring of the thyronine structure

Mechanism of Action

Target of Action

Boc-3,5-diiodo-L-thyronine, also known as 3,5-T2, is an active thyroid hormone within the class of iodothyronines . The primary target of 3,5-T2 is the mitochondria . By acting mainly on mitochondrial function and oxidative stress, 3,5-T2 might prevent and revert tissue damages and hepatic steatosis induced by a hyper-lipid diet, while concomitantly reducing the circulating levels of low-density lipoproteins (LDL) and triglycerides .

Mode of Action

3,5-T2 stimulates the TR-beta receptor for thyroid hormones, thus increasing energy expenditure . It has agonistic (thyromimetic) effects at myocardial tissue and pituitary, which results in 3,5-T2 suppressing TSH release . It is also an allosteric regulator of the cytochrome c oxidase, the complex IV of the electron transport chain .

Biochemical Pathways

3,5-T2 is known to regulate gene activity affecting processes such as homeostasis, lipid metabolism, and insulin resistance . It has been shown to have effects on both genomic and non-genomic pathways . In the genomic pathway, it regulates gene expression in many tissues, mediating critical events both in development and in adult organisms . In the non-genomic pathway, it has effects mediated by cell membrane and/or mitochondrial binding sites .

Result of Action

3,5-T2 has been shown to increase energy expenditure . It might prevent and revert tissue damages and hepatic steatosis induced by a hyper-lipid diet, while concomitantly reducing the circulating levels of LDL and triglycerides . It also has thyromimetic effects at myocardial tissue and pituitary, which results in 3,5-T2 suppressing TSH release .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, diet can impact the effectiveness of 3,5-T2 in preventing and reverting tissue damages and hepatic steatosis

Biochemical Analysis

Biochemical Properties

Boc-3,5-diiodo-L-thyronine is an endogenous metabolite of thyroid hormones . It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been shown to rapidly increase resting metabolic rate and elicit short-term beneficial hypolipidemic effects in rodent models

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It is suggested that it mainly acts through thyroid hormone receptors (THRs)-independent ways, with mitochondria as a likely cellular target . Thrs-mediated actions have also been described

Dosage Effects in Animal Models

In rodent models, exogenously administered this compound rapidly increases resting metabolic rate and elicits short-term beneficial hypolipidemic effects

Metabolic Pathways

This compound is involved in various metabolic pathways. It is known to influence energy metabolism

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-3,5-diiodo-L-thyronine typically involves the iodination of L-thyronine followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The iodination process can be carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium iodate. The reaction conditions often include a solvent like acetic acid and a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: Boc-3,5-diiodo-L-thyronine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

Reduction: Reduction reactions can remove the iodine atoms, leading to deiodinated products.

Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.

Major Products:

Oxidation: Higher oxidation state derivatives.

Reduction: Deiodinated thyronine derivatives.

Substitution: Functionalized thyronine derivatives with various substituents replacing the iodine atoms.

Scientific Research Applications

Boc-3,5-diiodo-L-thyronine has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of other iodinated compounds and as a reagent in organic synthesis.

Biology: Studied for its effects on metabolic pathways and energy expenditure.

Medicine: Investigated for potential therapeutic applications in metabolic disorders and thyroid-related diseases.

Industry: Utilized in the development of diagnostic tools and assays for thyroid function.

Comparison with Similar Compounds

3,5-diiodo-L-thyronine: A direct metabolite of thyroid hormones with similar metabolic effects.

3-iodothyronamine: Another thyroid hormone derivative with distinct biological activities.

Reverse triiodothyronine: An inactive form of triiodothyronine with different physiological roles.

Uniqueness: Boc-3,5-diiodo-L-thyronine is unique due to its Boc-protected amino group, which enhances its stability and allows for selective reactions in synthetic applications. Its dual iodine atoms confer specific reactivity patterns, making it valuable in both research and industrial contexts.

Biological Activity

Boc-3,5-diiodo-L-thyronine (Boc-T2) is a synthetic derivative of 3,5-diiodo-L-thyronine (T2), a notable metabolite of thyroid hormones. This compound has garnered attention due to its potential biological activities, particularly in modulating energy metabolism and mitochondrial function. This article reviews the biological activity of Boc-T2, highlighting its mechanisms of action, effects on metabolic pathways, and relevant case studies.

Overview of Thyroid Hormones and Their Metabolites

Thyroid hormones play a crucial role in regulating metabolic processes in the body. The primary thyroid hormones include thyroxine (T4) and triiodothyronine (T3), with T2 being an active metabolite that exhibits distinct biological effects. Research indicates that T2 can influence mitochondrial activity and energy expenditure independently of traditional thyroid hormone receptors (THRs) .

1. Mitochondrial Activity:

Boc-T2 has been shown to enhance mitochondrial respiration and activity. Studies indicate that T2 stimulates oxygen consumption in liver tissues more rapidly than T3, suggesting a unique mechanism of action that may involve direct mitochondrial interactions . The compound's binding affinity to mitochondrial proteins suggests it may modulate mitochondrial bioenergetics directly, leading to increased ATP production and reduced reactive oxygen species (ROS) generation .

2. Energy Metabolism:

Boc-T2 influences energy metabolism by promoting lipid oxidation and thermogenesis. In rodent models, administration of T2 resulted in significant reductions in triglyceride accumulation in hepatocytes and enhanced fatty acid oxidation . The compound appears to stimulate the expression of genes involved in lipid metabolism, thereby facilitating weight management and metabolic health.

Table 1: Summary of Key Findings on this compound

Case Study: Effects on Obesity

A recent study investigated the effects of Boc-T2 on steatotic hepatocytes. The results indicated that treatment with Boc-T2 led to a significant decrease in triglyceride accumulation compared to untreated controls. Specifically, triglyceride levels were reduced by approximately 139% relative to baseline measurements (p ≤ 0.0001). This lipid-lowering effect was attributed to enhanced mitochondrial function and increased fatty acid oxidation rates .

Properties

IUPAC Name |

(2S)-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21I2NO6/c1-20(2,3)29-19(27)23-16(18(25)26)10-11-8-14(21)17(15(22)9-11)28-13-6-4-12(24)5-7-13/h4-9,16,24H,10H2,1-3H3,(H,23,27)(H,25,26)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GITVZOAWZWYUTL-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)OC2=CC=C(C=C2)O)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)OC2=CC=C(C=C2)O)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21I2NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30437729 | |

| Record name | Boc-3,5-diiodo-L-thyronine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

625.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178877-78-6 | |

| Record name | Boc-3,5-diiodo-L-thyronine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.